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Compound of Interest

Compound Name:
2-(Aminomethyl)-6-

methylpyrimidin-4-ol

CAS No.: 5993-95-3

Cat. No.: B1449764

Get Quote

Technical Guide for Pharmaceutical & Structural Analysis

Part 1: Executive Summary & Molecular Identity[1]
2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5) is a critical heterocyclic intermediate

used in the synthesis of antiviral agents (e.g., Ritonavir analogs), kinase inhibitors, and

functionalized supramolecular materials.[1]

While the IUPAC name implies an enol ("-hydroxy") structure, spectroscopic evidence confirms

that this molecule exists predominantly as the keto-tautomer (2-amino-6-methylpyrimidin-4(3H)-

one) in both the solid state and polar solutions.[1] This distinction is the single most important

factor in interpreting its analytical data. Failure to account for this tautomerism leads to

misidentification of IR carbonyl bands and NMR proton assignments.
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Property Data

Common Names
6-Methylisocytosine; 2-Amino-6-

methylpyrimidin-4(3H)-one

Molecular Formula C₅H₇N₃O

Molecular Weight 125.13 g/mol

Dominant Tautomer Keto-amine (4-oxo form)

pKa Values ~4.0 (N3 protonation), ~9-10 (deprotonation)

Part 2: The Tautomeric Equilibrium (The
Spectroscopic Core)[1]
The spectroscopic signature of 6-methylisocytosine is defined by the equilibrium between the

Lactim (Enol) and Lactam (Keto) forms. In the gas phase, the enol form may persist, but in the

solid state and solution (DMSO, H₂O), the lactam form is energetically favored due to

resonance stabilization and hydrogen bonding capability.[2]

Tautomer Visualization
The following diagram illustrates the proton transfer mechanism that dictates the spectral

output.
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Figure 1: Tautomeric equilibrium shifting toward the Keto form in polar environments, critical for

interpreting C=O signals.[2]
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Part 3: Vibrational Spectroscopy (IR & Raman)[1][3]
Infrared spectroscopy provides the "smoking gun" for the keto tautomer.[2] If the molecule were

purely the "4-hydroxy" form, one would expect a broad O-H stretch and aromatic C-N/C=N

bands.[2] Instead, the spectrum is dominated by amide-like features.[2][1]

Key Diagnostic Bands[2]
Frequency (cm⁻¹) Assignment Mechanistic Insight

3300 – 3100 ν(NH₂) & ν(N-H)

Broad, intense bands

indicating strong intermolecular

H-bonding networks (dimer

formation).[1]

~1640 – 1680 ν(C=O)

Critical Identifier: The presence

of this carbonyl stretch

confirms the Keto (Lactam)

structure. An enol form would

lack this intense band.[2][1]

1610 – 1620 δ(NH₂)

Scissoring mode of the

exocyclic amine. Often

overlaps with ring C=C/C=N

stretches.[2][1]

~1250 ν(C-N)
Ring breathing modes coupled

with C-N stretching.

Experimental Protocol: Solid-State FTIR

Sample Prep: Grind 2 mg of analyte with 200 mg dry KBr. Press into a transparent pellet to

minimize scattering.[2][1]

Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Validation: Look for the "Amide I" equivalent peak at ~1650 cm⁻¹.[2] Absence of this peak

suggests sample degradation or incorrect synthesis (e.g., O-alkylation).[1]
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Part 4: NMR Spectroscopy ( H & C)
NMR analysis requires careful solvent selection.[2][1] DMSO-d₆ is the gold standard as it slows

proton exchange, allowing observation of the labile N-H and NH₂ protons.[2] In D₂O, these

signals disappear.[2]

H NMR Assignments (DMSO-d₆, 400 MHz)
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Shift (δ ppm) Multiplicity Integral Assignment
Structural
Logic

10.5 – 11.0 Broad Singlet 1H N3-H

The ring nitrogen

proton.[1] Its high

chemical shift is

characteristic of

a lactam proton

involved in H-

bonding.[1]

6.2 – 6.8 Broad Singlet 2H -NH₂

Exocyclic amine.

[1] Broadening

occurs due to

quadrupole

relaxation of ¹⁴N

and rotation

barriers.

5.4 – 5.6 Singlet 1H C5-H

The vinylic

proton on the

pyrimidine ring.

Highly shielded

due to electron

density from the

adjacent amino

and keto groups.

[2]

2.0 – 2.1 Singlet 3H -CH₃

Methyl group at

C6.[1] Shows no

coupling

(singlet).

C NMR Assignments
~165 ppm (C4): Carbonyl carbon. Confirms the oxidized state.[2]

~155 ppm (C2): Guanidine-like carbon (between two nitrogens).[1]
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~160 ppm (C6): Methyl-substituted ring carbon.[1]

~95-100 ppm (C5): The most shielded ring carbon, alpha to the ketone.[2]

~20-24 ppm (CH₃): Methyl carbon.[1]

Self-Validating Protocol:

Test: Add 1 drop of D₂O to the DMSO-d₆ tube.[1]

Result: The signals at ~10.8 ppm and ~6.5 ppm must vanish.[2] If they remain, they are

impurities (non-exchangeable).[2]

Part 5: UV-Vis Spectroscopy & Electronic
Transitions[2]
The UV absorption profile is pH-dependent due to the protonation of the ring nitrogen (N3) or

deprotonation of the amine/amide.

Neutral (pH 7):

~260 nm (π

π* transition of the pyrimidine ring).[2]

Acidic (pH < 3):

shifts slightly (bathochromic or hypsochromic depending on solvent) due to cation formation
at N3.[2]

Basic (pH > 10): Formation of the anion causes a red shift due to increased conjugation.

Workflow for pKa Determination:

Prepare 10 µM stock solution in water.[2][1]

Titrate with HCl and NaOH, recording spectra from 200–400 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-AMINO-6-METHYL-4-OXOPYRIMIDINE
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-AMINO-6-METHYL-4-OXOPYRIMIDINE
https://pubchem.ncbi.nlm.nih.gov/compound/2-AMINO-6-METHYL-4-OXOPYRIMIDINE
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-AMINO-6-METHYL-4-OXOPYRIMIDINE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot Absorbance at 260 nm vs. pH.[2][1] The inflection point yields the pKa (approx 4.0 for

the cation

neutral transition).[2]

Part 6: Mass Spectrometry (Fragmentation
Pathways)[1]
Mass spectrometry (ESI or EI) confirms the molecular weight (125 Da) and provides structural

fingerprints.

Fragmentation Logic (EI, 70 eV)
The molecular ion (M⁺, m/z 125) is prominent.[2] The fragmentation follows a Retro-Diel-Alder

(RDA) mechanism typical of pyrimidines, or loss of small stable neutrals.[1]

Molecular Ion (M+)
m/z 125

[M - CH3]+
m/z 110

(Loss of Methyl)

- 15 Da

[M - CO]+
m/z 97

(Ring Contraction)

- 28 Da

[M - CHNO]+
m/z 82/84

(RDA Cleavage)

Ring Break

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.[1]

m/z 125: Base peak (often) or strong parent ion.[2]

m/z 97: Loss of CO (28 Da) from the carbonyl moiety, confirming the keto structure.[2]

m/z 84: Loss of the acetonitrile fragment or similar ring cleavage.[2]

m/z 43: Acetyl cation or fragment from the methyl-substituted end.[1]
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Part 7: Applications in Drug Development
In pharmaceutical workflows, 6-methylisocytosine is analyzed as:

Starting Material: Purity must be >98% by HPLC (254 nm).

Impurity: It can be a degradation product of pyrimidine-based drugs.[1]

Genotoxic Impurity Screening: Because it resembles DNA bases (isocytosine), it may have

mutagenic potential.[2] High-sensitivity LC-MS/MS methods (MRM mode) are used to detect

it at ppm levels in final drug substances.[1]

Quality Control Check:

HPLC Method: C18 Column, Phosphate Buffer (pH 3.[2]0) / Methanol gradient.

Retention: It is polar and elutes early.[1] Ion-pairing agents (e.g., octanesulfonic acid) may be

required for retention.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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